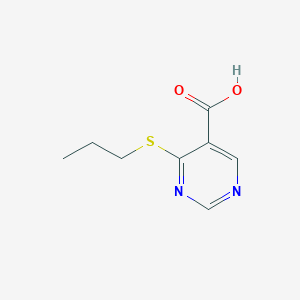
4-Propylsulfanylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylsulfanylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a propylsulfanyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring.
准备方法
The synthesis of 4-Propylsulfanylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrimidine with propylthiol in the presence of a base to introduce the propylsulfanyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to form the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反应分析
4-Propylsulfanylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom (if present) can be replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents like dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and esters.
科学研究应用
4-Propylsulfanylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Propylsulfanylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The propylsulfanyl group can interact with thiol-containing enzymes, while the carboxylic acid group can form hydrogen bonds with target proteins, affecting their function.
相似化合物的比较
4-Propylsulfanylpyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
4-Methylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
4-Ethylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.
4-Butylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H10N2O2S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC 名称 |
4-propylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-2-3-13-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) |
InChI 键 |
HNVCYQCPVOGANM-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=NC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)


![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
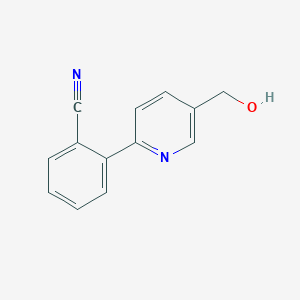
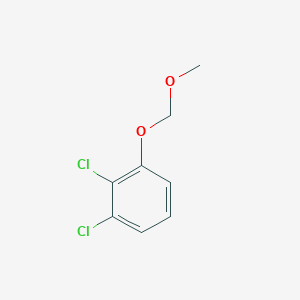
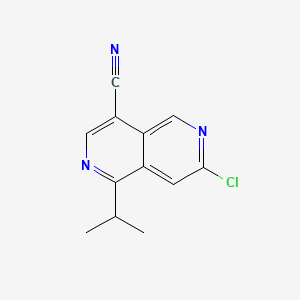
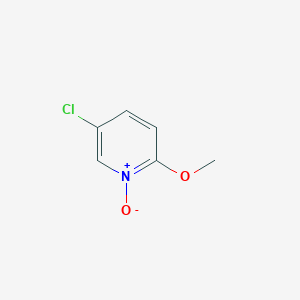
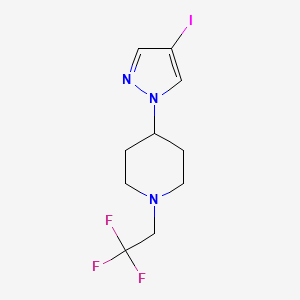
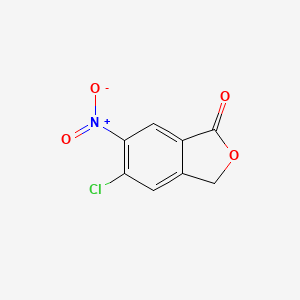
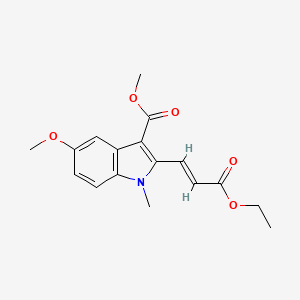
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
